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molecular formula C11H11BrN2 B8577112 9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole

Cat. No. B8577112
M. Wt: 251.12 g/mol
InChI Key: WQZFONCDYLWYSZ-UHFFFAOYSA-N
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Patent
US06933387B2

Procedure details

Lithium aluminiumhydride (4.0 g, 106 mmol) was suspended in diethylether (600 mL) and 4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester (13.0 g, 42 mmol) was added in portions. The mixture was boiled for 15 h, cooled to room temperature and added to saturated potassium sodium tartrate solution. Thorough washing of the filter-cake with ethyl acetate followed the filtration over Celite® to remove solids. The phases of the filtrate were separated and the water phase was extracted with ethylacetate. The organic phases were pooled, washed with brine, dried with MgSO4 and the solvent was evaporated. Chromatography on silica gel (dichloromethane/methanol 95:5) yielded 9-bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole (3.6 g, 34%) as a colorless solid, MS: m/e=250.0 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:10]([C:12]1[N:13]([CH2:22][C:23]#[N:24])[C:14]2[C:19]([CH:20]=1)=[C:18]([Br:21])[CH:17]=[CH:16][CH:15]=2)=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C>[Br:21][C:18]1[C:19]2[CH:20]=[C:12]3[CH2:10][NH:24][CH2:23][CH2:22][N:13]3[C:14]=2[CH:15]=[CH:16][CH:17]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
13 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=CC(=C2C1)Br)CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Thorough washing of the
FILTRATION
Type
FILTRATION
Details
filter-cake with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the filtration over Celite®
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
The phases of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with ethylacetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=2C=C3N(C2C=CC1)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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